molecular formula C6H7HgN2O2S B1211608 3-Mercuri-4-Aminobenzenesulfonamide

3-Mercuri-4-Aminobenzenesulfonamide

Cat. No.: B1211608
M. Wt: 371.79 g/mol
InChI Key: KGGLGSZFQPTPPT-UHFFFAOYSA-N
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Description

3-Mercuri-4-Aminobenzenesulfonamide is a compound that belongs to the class of arylmercury compounds and sulfonamides. It has the chemical formula C6H7HgN2O2S and a molecular weight of approximately 371.79 g/mol

Preparation Methods

The synthesis of 3-Mercuri-4-Aminobenzenesulfonamide typically involves the reaction of an aromatic sulfonyl chloride with ammonia. This method is preferred due to its high yield . The reaction conditions generally include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

3-Mercuri-4-Aminobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfonic acids, while reduction may yield amines .

Scientific Research Applications

3-Mercuri-4-Aminobenzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Mercuri-4-Aminobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

3-Mercuri-4-Aminobenzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H7HgN2O2S

Molecular Weight

371.79 g/mol

IUPAC Name

(2-amino-5-sulfamoylphenyl)mercury

InChI

InChI=1S/C6H7N2O2S.Hg/c7-5-1-3-6(4-2-5)11(8,9)10;/h1,3-4H,7H2,(H2,8,9,10);

InChI Key

KGGLGSZFQPTPPT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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